molecular formula C9H18N2O6S B14909911 (S)-Methyl 2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate

(S)-Methyl 2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate

Cat. No.: B14909911
M. Wt: 282.32 g/mol
InChI Key: YZRDYMYFEHBEIC-GEMLJDPKSA-N
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Description

(S)-Methyl 2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate is a chiral compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a pyrrolidinone ring, and a methanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Esterification: The ester group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate involves its interaction with specific molecular targets. The amino group and pyrrolidinone ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The methanesulfonate group enhances the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure pharmaceuticals.

Properties

Molecular Formula

C9H18N2O6S

Molecular Weight

282.32 g/mol

IUPAC Name

methanesulfonic acid;methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate

InChI

InChI=1S/C8H14N2O3.CH4O3S/c1-13-8(12)6(9)4-5-2-3-10-7(5)11;1-5(2,3)4/h5-6H,2-4,9H2,1H3,(H,10,11);1H3,(H,2,3,4)/t5-,6-;/m0./s1

InChI Key

YZRDYMYFEHBEIC-GEMLJDPKSA-N

Isomeric SMILES

COC(=O)[C@H](C[C@@H]1CCNC1=O)N.CS(=O)(=O)O

Canonical SMILES

COC(=O)C(CC1CCNC1=O)N.CS(=O)(=O)O

Origin of Product

United States

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